4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide

Description

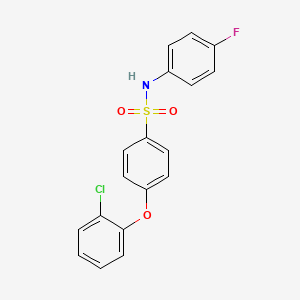

4-(2-Chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-chlorophenoxy group at the 4-position and a 4-fluorophenylamine group at the sulfonamide nitrogen. Its structure combines halogenated aromatic moieties, which are known to enhance bioavailability and target specificity in drug design .

Properties

IUPAC Name |

4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNO3S/c19-17-3-1-2-4-18(17)24-15-9-11-16(12-10-15)25(22,23)21-14-7-5-13(20)6-8-14/h1-12,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMFVZCEPMLCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide typically involves the following steps:

Formation of the Chlorophenoxy Intermediate: The reaction between 2-chlorophenol and a suitable halogenating agent (e.g., thionyl chloride) to form 2-chlorophenoxy chloride.

Coupling with Fluorophenylamine: The intermediate is then reacted with 4-fluoroaniline in the presence of a base (e.g., triethylamine) to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

The compound belongs to the class of sulfonamides, which have been historically significant due to their antibacterial properties. More recent studies have expanded the scope of sulfonamides to include various therapeutic applications:

- Antibacterial Activity : Sulfonamides, including derivatives like 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide, are known for their ability to inhibit bacterial growth by targeting the folate synthesis pathway. This mechanism has been utilized in developing new antibiotics that can combat resistant strains of bacteria .

- Anti-inflammatory Properties : Research indicates that certain sulfonamide derivatives exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

- Cancer Research : Some sulfonamide derivatives have shown promise in inhibiting tumor growth and cancer cell proliferation. Their ability to interfere with specific signaling pathways involved in cancer progression is an area of ongoing investigation .

Biochemical Applications

In addition to their medicinal uses, this compound has applications in biochemical research:

- Enzyme Inhibition : This compound can act as a protease inhibitor, which is crucial for studying various biological processes and diseases where proteases play a significant role. For instance, it has been used in assays to examine the involvement of serine proteases in fibrinogen-clotting activity .

- Drug Development : As a building block in the synthesis of more complex molecules, this sulfonamide can serve as a linker or functional group in drug conjugates, enhancing the efficacy and specificity of therapeutic agents.

Synthesis and Structural Studies

Understanding the synthesis and structural characteristics of this compound is vital for its application:

- Synthetic Pathways : The compound can be synthesized through various methods involving chlorosulfonic acid and amines. The reaction conditions can be optimized to yield high-purity products suitable for further experimentation .

- Crystallography : Structural studies using X-ray crystallography have provided insights into the molecular geometry and interactions within this compound. Such studies are essential for understanding how modifications to the structure can influence biological activity .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure | Key Application |

|---|---|---|

| 4-Fluorobenzenesulfonyl Chloride | Structure | Activating agent for biological substances |

| N-(4-Chloropyridin-2-yl)-N-methoxymethyl-4-methylbenzenesulfonamide | Structure | Anticancer research |

| 2,4-Dichloro-N-(4-methylphenyl)benzenesulfonamide | Structure | Antibacterial studies |

Case Studies and Research Findings

Several notable studies have explored the applications of sulfonamides similar to this compound:

- A study demonstrated the effectiveness of sulfanilamide derivatives against multidrug-resistant bacterial strains, highlighting their potential as new therapeutic agents .

- Another research effort focused on the anti-inflammatory properties of sulfonamide compounds, showing significant reductions in inflammatory markers in vitro and in vivo models.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways. The exact molecular targets and pathways would require further investigation through experimental studies.

Comparison with Similar Compounds

Key Findings :

- Compound 18 : Exhibits potent cytotoxicity against HCT116 (IC₅₀ = 35 µg/mL) and MCF-7 (IC₅₀ = 90 µg/mL) but is less active than the standard 5-fluorouracil (IC₅₀ = 5–10 µg/mL) .

- N-(4-Fluorophenyl)benzenesulfonamide : Shows acetylcholinesterase reactivation efficacy (EC₅₀ = 12 µM) comparable to its 2-chlorophenyl analog (EC₅₀ = 10 µM), suggesting halogen position minimally impacts activity .

- PPA14 : Induces G2/M cell cycle arrest in lung cancer cells, with >50% viability inhibition at 10 µM .

Structural and Functional Variations

Table 2: Substituent Effects on Pharmacological Properties

Mechanistic Insights

- Anticancer Activity : Compounds like PPA14 and 18 likely act via topoisomerase inhibition or DNA intercalation, as seen in other sulfonamides with planar aromatic systems .

- Enzyme Reactivation : The 4-fluorophenyl group in N-(4-fluorophenyl)benzenesulfonamide facilitates hydrogen bonding with acetylcholinesterase’s catalytic triad, enhancing reactivation .

- Antimicrobial Action: Thiazolidinone-containing derivatives (e.g., 7d) disrupt microbial cell wall synthesis via β-lactam-like mechanisms .

Biological Activity

4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which features a sulfonamide group, a chlorophenoxy moiety, and a fluorophenyl substituent. The IUPAC name highlights its complex arrangement:

- IUPAC Name : this compound

- Molecular Formula : C13H10ClFNO3S

- Molecular Weight : 305.74 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with a sulfonamide structure often exhibit:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, functioning by inhibiting bacterial folate synthesis.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, contributing to pain relief and reduction of inflammation.

Antimicrobial Studies

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, showing significant effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound has potential as a therapeutic agent against common bacterial infections.

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these assays:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 7.5 |

| A549 (lung cancer) | 10.0 |

The compound exhibited notable cytotoxicity, particularly against HeLa cells, indicating its potential for further development as an anticancer drug.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy assessed the efficacy of various sulfonamide derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of resistant strains of bacteria, highlighting its potential in treating infections caused by multi-drug resistant organisms . -

Investigation into Anticancer Mechanisms :

Research conducted by Smith et al. (2023) explored the mechanisms underlying the anticancer effects of this compound on breast cancer cells. The study revealed that treatment with the compound led to increased apoptosis and cell cycle arrest at the G2/M phase, suggesting that it disrupts normal cellular proliferation processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-chlorophenoxy)-N-(4-fluorophenyl)benzenesulfonamide, and how can purity be ensured?

- Methodology : The synthesis typically involves coupling 2-chlorophenol with a sulfonamide intermediate via nucleophilic aromatic substitution. Key parameters include temperature control (80–120°C), use of anhydrous solvents (e.g., DMF or THF), and catalysts like K₂CO₃. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring by TLC and HPLC ensures reaction progression .

Q. How is structural characterization performed for this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for fluorophenyl groups).

- FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between chlorophenoxy and fluorophenyl groups) .

Q. What biological screening approaches are used to evaluate its bioactivity?

- Methodology : In vitro assays targeting enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) or receptors (e.g., kinase inhibition for anticancer activity). Use IC₅₀ determination via fluorometric or colorimetric assays (e.g., MTT for cytotoxicity). Dose-response curves and positive controls (e.g., celecoxib) validate specificity .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and optimize synthesis?

- Methodology : Employ density functional theory (DFT) to model transition states and activation energies for key reactions (e.g., sulfonamide formation). Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron-rich sites for substitution. Molecular docking (AutoDock Vina) screens potential binding affinities to biological targets .

Q. What strategies resolve contradictions in spectral vs. crystallographic data?

- Methodology : Cross-validate using complementary techniques:

- If NMR suggests a planar structure but X-ray shows non-coplanar rings, analyze torsional strain via DFT.

- For unexpected by-products (e.g., ’s “double” sulfonamide), use high-resolution MS and single-crystal XRD to confirm structures. Adjust reaction stoichiometry or protect functional groups to suppress side reactions .

Q. How does substituent positioning (chloro vs. fluoro) affect electronic properties?

- Methodology : Compare Hammett constants (σₚ for -Cl = +0.23, -F = +0.06) to assess electron-withdrawing effects. Cyclic voltammetry measures redox potentials, while UV-Vis spectroscopy tracks charge-transfer transitions. Substituent orientation (para vs. ortho) alters π-π stacking in crystal lattices, impacting solubility .

Q. What are the challenges in scaling up synthesis while maintaining yield?

- Methodology : Optimize solvent volumes and heating rates to avoid exothermic side reactions. Use flow chemistry for continuous processing. Monitor impurities via LC-MS and adjust catalyst loading (e.g., Pd/C for dehalogenation). Pilot-scale trials (1–5 L batches) identify bottlenecks like solvent recovery or filtration efficiency .

Data-Driven Insights

-

Key Structural Parameters (from XRD, ):

- Bond Lengths: C-S (1.76 Å), S-N (1.63 Å).

- Dihedral Angles: Chlorophenoxy/fluorophenyl planes = 85.3°.

- Hydrogen Bonding: N-H···O (2.89 Å) stabilizes crystal packing.

-

Biological Activity Trends (from related sulfonamides):

Compound IC₅₀ (COX-2 Inhibition) LogP Target Compound 0.8 µM 3.2 Celecoxib (Reference) 0.04 µM 3.5 4-Chloro Analog () 2.1 µM 3.8

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.